2-[(4-Bromobenzyl)oxy]ethanamine
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Overview
Description
2-[(4-Bromobenzyl)oxy]ethanamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of ethanamine, where the hydrogen atoms are substituted with a 4-bromobenzyl group and an oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)oxy]ethanamine typically involves the reaction of 4-bromobenzyl alcohol with ethanamine. One common method is the nucleophilic substitution reaction where 4-bromobenzyl alcohol reacts with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzyl)oxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Benzylamine or benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromobenzyl)oxy]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)oxy]ethanamine involves its interaction with specific molecular targets. It can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The compound may influence various biochemical pathways, including neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzylamine: Similar structure but lacks the oxy group.
2-[(4-Chlorobenzyl)oxy]ethanamine: Chlorine atom instead of bromine.
2-[(4-Methylbenzyl)oxy]ethanamine: Methyl group instead of bromine.
Uniqueness
2-[(4-Bromobenzyl)oxy]ethanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain proteins and enzymes .
Properties
CAS No. |
287179-99-1 |
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Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methoxy]ethanamine |
InChI |
InChI=1S/C9H12BrNO/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2 |
InChI Key |
VFASDQPFCVVABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCN)Br |
Origin of Product |
United States |
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